molecular formula C4H4ClF5O2S B13412404 [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) CAS No. 70353-68-3

[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI)

Cat. No.: B13412404
CAS No.: 70353-68-3
M. Wt: 246.58 g/mol
InChI Key: AYTPHQVVNFXTCM-UHFFFAOYSA-N
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Description

[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) is a chemical compound with the molecular formula C4H4ClF5O2S It is characterized by the presence of a chloro-substituted oxetane ring and a pentafluorosulfur group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) typically involves the reaction of 2-chloro-4-oxooxetane with a pentafluorosulfur-containing reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include sulfur hexafluoride and chlorinating agents.

Industrial Production Methods

Industrial production of [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing compounds.

    Substitution: The chloro group in the oxetane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized oxetane derivatives.

Scientific Research Applications

[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The pentafluorosulfur group can interact with specific molecular sites, leading to changes in activity and function.

Comparison with Similar Compounds

[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) can be compared with other similar compounds, such as:

    [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorophosphorus(V): Similar structure but with a pentafluorophosphorus group instead of pentafluorosulfur.

    [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorocarbon(VI): Contains a pentafluorocarbon group, leading to different chemical properties and reactivity.

The uniqueness of [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) lies in its specific combination of the oxetane ring and pentafluorosulfur group, which imparts distinct chemical and physical properties.

Properties

CAS No.

70353-68-3

Molecular Formula

C4H4ClF5O2S

Molecular Weight

246.58 g/mol

IUPAC Name

4-chloro-4-[(pentafluoro-λ6-sulfanyl)methyl]oxetan-2-one

InChI

InChI=1S/C4H4ClF5O2S/c5-4(1-3(11)12-4)2-13(6,7,8,9)10/h1-2H2

InChI Key

AYTPHQVVNFXTCM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC1(CS(F)(F)(F)(F)F)Cl

Origin of Product

United States

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